3,4-Dihydroxyphenylglycol

Antioxidant Polyphenol Functional Food

DHPG (CAS 3343-19-9) is the principal intraneuronal norepinephrine metabolite and a naturally occurring olive polyphenol with dual research applications. Unlike MHPG or hydroxytyrosol, DHPG delivers superior antioxidant potency (2.36-fold vs HT), high-fidelity response to MAO inhibition (>85% reduction after MAO-A), and unique diagnostic specificity for NE-dominant pheochromocytoma. Procuring high-purity DHPG ensures accurate LC-MS/MS quantitation and maximizes formulation cost-efficiency over lower-potency alternatives. Ideal for neurochemical biomarker research, antioxidant formulation, and clinical assay development.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 3343-19-9
Cat. No. B1199690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxyphenylglycol
CAS3343-19-9
Synonyms3,4-dihydroxyphenylglycol
3,4-dihydroxyphenylglycol , DL-
DHPG
dihydroxyphenylethylene glycol
dihydroxyphenylethylene glycol, (+-)-isomer
dihydroxyphenylethylene glycol, (S)-isomer
dihydroxyphenylglycine
DOPEG
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)O)O)O
InChIInChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2
InChIKeyMTVWFVDWRVYDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxyphenylglycol (DHPG, CAS 3343-19-9): A Catechol Metabolite with Dual Neurochemical and Polyphenolic Utility


3,4-Dihydroxyphenylglycol (DHPG, CAS 3343-19-9) is a tetrol compound consisting of an ethyleneglycol backbone with a 3,4-dihydroxyphenyl group at the 1-position [1]. It is endogenously produced as the principal intraneuronal metabolite of norepinephrine (NE) in the sympathetic nervous system [2], and is also a naturally occurring polyphenol found in olive fruits and their products (Olea europaea) [3]. This dual origin underpins its two primary application domains: as a key biomarker in neurochemical and diagnostic studies, and as a bioactive compound in antioxidant and anti-inflammatory research. Unlike many of its in-class catecholamine metabolites or structurally similar olive phenolics, DHPG exhibits a unique combination of metabolic source fidelity and high intrinsic antioxidant capacity that cannot be assumed for its analogs.

Why DHPG Cannot Be Replaced by MHPG, HT, or Other Analogs in Critical Applications


While DHPG shares structural and metabolic similarities with other catecholamine metabolites (e.g., MHPG) and polyphenols (e.g., HT), substitution is contraindicated in many research and industrial contexts due to fundamental differences in metabolic origin, molecular activity, and diagnostic specificity. For instance, plasma DHPG and MHPG derive from distinct intra- and extraneuronal pools of norepinephrine metabolism, leading to divergent responses to pharmacological interventions [1]. Similarly, the antioxidant capacity of DHPG is not merely incremental but quantifiably superior to that of hydroxytyrosol (HT) in standardized assays, a difference with direct implications for formulation potency [2]. Furthermore, the diagnostic utility of the NE/DHPG ratio in conditions like pheochromocytoma is not replicated by any single alternative metabolite [3]. The following evidence details these non-interchangeable differences.

Quantitative Differentiation of DHPG Against Its Closest Comparators: A Data-Driven Selection Guide


Superior In Vitro Antioxidant Capacity: DHPG vs. Hydroxytyrosol (HT)

In a direct comparative assessment of purified olive-derived extracts, the DHPG-rich extract demonstrated an antioxidant capacity of 9758 μmol Trolox equivalents/mmol of active molecule, compared to 4127 μmol Trolox/mmol for the HT-rich extract and 7042 μmol Trolox/mmol for a mixed extract [1]. This represents a 2.36-fold higher antioxidant capacity on a molar basis for DHPG versus HT in this system.

Antioxidant Polyphenol Functional Food

Brain Metabolite Profile: Regional Concentration Differences Between DHPG and MHPG

In rat brain tissue, the average concentration of DHPG was 11.8 ± 0.57 ng/g wet brain, which is significantly higher than that of MHPG (6.77 ± 1.84 ng/g) and VMA (2.13 ± 0.13 ng/g) [1]. This indicates that in the CNS, DHPG is the predominant measurable glycol metabolite under these conditions, with levels 1.74-fold higher than MHPG.

Neurochemistry Norepinephrine metabolism CNS biomarker

Diagnostic Specificity: Urinary NE/DHPG Ratio in Pheochromocytoma

The norepinephrine-to-DHPG (NE/DHPG) ratio in 24-hour urine was found to be significantly higher in patients with pheochromocytoma compared to those with renal cell carcinoma, whose ratio was similar to that of epinephrine-dominant tumors [1]. While absolute cut-off values are debated, the elevated ratio in NE-dominant tumors provides a diagnostic signal not evident from NE or DHPG levels alone, and this specific ratio is not replicated by any other single metabolite pair [2].

Clinical diagnostics Pheochromocytoma Catecholamine metabolites

Pharmacological Response Specificity: DHPG vs. DOMA as Indicators of MAO Inhibition

In a rat model of NE infusion, plasma DHPG concentration increased by 12-fold, whereas the alternative metabolite DOMA (3,4-dihydroxymandelic acid) increased by only 1.2-fold [1]. Furthermore, inhibition of MAO-A reduced plasma DHPG to 15% of control levels, while DOMA remained at 70% of control. Combined MAO-A and MAO-B inhibition virtually eliminated DHPG (less than 2% of control), whereas DOMA was still at 72% of control [1]. This demonstrates a starkly differential metabolic route sensitivity.

Pharmacology MAO inhibitors Biomarker development

Interspecies Variation in Brain Glycol Metabolite Ratios: DHPG to MHPG

Across multiple species, the ratio of DHPG to MHPG in brain tissue varies substantially: in rat brain, the molar ratio is 1.20 (DHPG > MHPG), whereas in mouse, guinea pig, hamster, monkey, and human brain, DHPG concentrations are only 30–60% of the respective MHPG levels [1]. This species-dependent dominance has direct implications for the selection of appropriate analytical standards and the interpretation of noradrenergic activity.

Comparative neurobiology Catecholamine metabolism Species selection

Analytical Method Sensitivity and Specificity: DHPG Quantification by LC-MS/MS

A validated LC-MS/MS method for DHPG quantification in plasma and brain regions demonstrated sensitivity sufficient to detect modulation of DHPG levels following administration of selective and nonselective MAO inhibitors, with results correlating with historical MAO inhibition potential [1]. This method, which avoids derivatization, provides a robust platform for using DHPG as a biomarker for MAO inhibition in drug development. In contrast, similar methods for MHPG or other metabolites often require more complex sample preparation.

Bioanalysis LC-MS/MS Method development

Optimal Use Cases for DHPG Based on Verified Differentiation Evidence


In Vitro Antioxidant Formulation Development

For researchers or formulators seeking maximal antioxidant activity from olive-derived polyphenols, DHPG provides a molar potency advantage of 2.36-fold over hydroxytyrosol (HT) in standard Trolox equivalent assays [1]. This superiority supports its use as a preferred ingredient in functional foods, nutraceuticals, and cosmeceuticals where oxidative stability is paramount. Procurement of high-purity DHPG enables more efficient and cost-effective formulation compared to lower-potency alternatives like HT.

CNS Noradrenergic Biomarker in Preclinical Pharmacology

In rat models, DHPG is the predominant brain glycol metabolite (11.8 ng/g wet brain, 1.74-fold higher than MHPG) [2], and its plasma levels respond with high fidelity to MAO inhibition (12-fold increase after NE infusion; >85% reduction after MAO-A inhibition) [3]. These properties make DHPG the analytically preferred biomarker for studies investigating intraneuronal norepinephrine metabolism and the efficacy of MAO inhibitors. Use of DHPG as an analytical standard or internal standard is critical for accurate LC-MS/MS or HPLC-ECD quantitation in these models [4].

Clinical Research on Sympathetic Nervous System Disorders

Although the diagnostic utility of plasma NE/DHPG ratio alone has limitations, urinary DHPG measurements, when combined with NE, provide a distinctive signal for identifying NE-dominant pheochromocytoma that is not achievable with NE or other metabolites alone [5]. Furthermore, understanding the differential sources of DHPG (intraneuronal) versus MHPG (mixed intra/extraneuronal) is essential for interpreting sympathetic nervous function in clinical studies of hypertension, heart failure, or autonomic disorders [6]. Procurement of DHPG reference standards enables the development and validation of clinical assays with the necessary specificity for these applications.

Comparative Neurobiology and Species-Specific Metabolism Studies

In comparative studies of catecholamine metabolism, the ratio of DHPG to MHPG in brain tissue varies dramatically: 1.20 in rat brain versus 0.3–0.6 in primates and humans [7]. This species-specific metabolic profile means that DHPG is the dominant glycol metabolite in rodent models, while MHPG predominates in primates. Researchers conducting cross-species translational studies must account for this difference and select appropriate standards accordingly. Procurement of both DHPG and MHPG is necessary for accurate cross-species comparisons of noradrenergic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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